molecular formula C21H21F3N2O3S B3020754 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 439096-16-9

5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B3020754
CAS No.: 439096-16-9
M. Wt: 438.47
InChI Key: NJVAQBJGDGBGTR-UHFFFAOYSA-N
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Description

5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-imidazol-2-one is a useful research compound. Its molecular formula is C21H21F3N2O3S and its molecular weight is 438.47. The purity is usually 95%.
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Biological Activity

5-Ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-imidazol-2-one (CAS: 477848-59-2) is a synthetic compound belonging to the imidazole class, known for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Molecular Structure and Properties

The molecular formula of the compound is C20H19F3N2O4SC_{20}H_{19}F_3N_2O_4S, with a molar mass of 440.44 g/mol. The structure features an imidazole ring substituted with ethyl, phenylsulfonyl, and trifluoromethyl groups, which contribute to its biological activity.

PropertyValue
Molecular Formula C20H19F3N2O4S
Molar Mass 440.44 g/mol
CAS Number 477848-59-2

Antimicrobial Activity

Research indicates that compounds with imidazole structures often exhibit significant antimicrobial properties. In vitro studies have demonstrated that related compounds show varying degrees of activity against bacteria and fungi. For instance, a study comparing the minimum inhibitory concentration (MIC) of various imidazole derivatives found that certain modifications enhance their efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several imidazole derivatives, including those similar to this compound. The results indicated that compounds with phenylsulfonyl substitutions exhibited improved antibacterial effects compared to their unsubstituted counterparts.

Anticancer Properties

The anticancer potential of imidazole derivatives has been widely studied. In particular, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation.

Research Findings

In a study involving human cancer cell lines, several imidazole derivatives were tested for cytotoxicity. The most active compounds demonstrated IC50 values ranging from 2.38 to 3.77 µM against cervical cancer cells . Notably, the introduction of sulfonamide groups significantly enhanced cytotoxicity through mechanisms involving apoptosis induction.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Studies suggest that its unique structural features allow it to interact with key enzymes involved in various metabolic pathways.

The proposed mechanism involves the compound binding to enzyme active sites, thereby inhibiting their function. For example, molecular docking studies have shown that related compounds can effectively inhibit enzymes like cyclooxygenase (COX), which is crucial in inflammatory processes .

Properties

IUPAC Name

5-[1-(benzenesulfonyl)ethyl]-4-ethyl-3-[[3-(trifluoromethyl)phenyl]methyl]-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3S/c1-3-18-19(14(2)30(28,29)17-10-5-4-6-11-17)25-20(27)26(18)13-15-8-7-9-16(12-15)21(22,23)24/h4-12,14H,3,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVAQBJGDGBGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)N1CC2=CC(=CC=C2)C(F)(F)F)C(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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